6-Bromo-7-methyl-1H-indazole-3-carbaldehyde
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Overview
Description
The compound 6-Bromo-7-methyl-1H-indazole-3-carbaldehyde is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazoles are known for their diverse range of biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of the properties and synthesis methods that might be applicable to the compound .
Synthesis Analysis
The synthesis of indazole derivatives can involve various strategies, including 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone has been reported, which involves a cycloaddition reaction followed by bromination to yield brominated indazole diones . This method could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions to incorporate the aldehyde functional group at the appropriate position on the indazole ring.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be determined using single-crystal X-ray diffraction methods. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been elucidated, revealing a monoclinic space group with specific cell dimensions . This information is crucial for understanding the three-dimensional arrangement of atoms within the crystal and can provide insights into the potential molecular structure of this compound, although the exact structure would need to be determined experimentally.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including bromination, which is a common method for introducing bromine atoms into organic molecules. The reactions of indazole diones with bromine to yield mono- and dibromo derivatives have been described . These reactions are important for modifying the chemical structure and properties of indazole compounds. The chemical reactivity of this compound would likely be influenced by the presence of the bromine and aldehyde groups, which could participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like bromine and aldehyde groups can affect these properties. For example, hydrogen bonding can play a significant role in the solid-state structure of indazole derivatives, as seen in the pairing of molecules by aminocarbonyl hydrogen bonds in related compounds . These interactions can impact the compound's melting point and solubility. The exact physical and chemical properties of this compound would need to be determined through experimental studies.
Scientific Research Applications
Chemistry and Biology of Indazoles
Indazoles are nitrogen-containing heterocycles that exhibit a wide range of biological activities, making them of great interest in drug discovery. Derivatives of indazoles have been reported to possess antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic properties. This broad spectrum of activities underscores the significance of indazole derivatives in the development of new therapeutic agents (Ali et al., 2013).
Therapeutic Applications of Indazole Derivatives
Recent patents have highlighted the therapeutic potential of indazole derivatives, especially in anticancer and anti-inflammatory treatments. These compounds have also been explored for their applications in disorders involving protein kinases and neurodegeneration. The defined mechanisms of action of these derivatives underline their significance in medicinal chemistry and therapeutic applications (Denya et al., 2018).
Synthetic Approaches
Research on indazoles has also focused on synthetic methodologies, particularly those enabling the functionalization of indazole derivatives for medicinal applications. Transition-metal-catalyzed C–H activation/annulation sequences have been identified as favorable tools for constructing functionalized indazole derivatives. These methodologies offer a one-step synthesis approach that improves the structural complexity and functional flexibility of indazole-based compounds, which is crucial for their application in drug development (Shiri et al., 2022).
Safety and Hazards
properties
IUPAC Name |
6-bromo-7-methyl-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-7(10)3-2-6-8(4-13)11-12-9(5)6/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWRVJFENOQITQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(NN=C12)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-73-7 |
Source
|
Record name | 6-bromo-7-methyl-1H-indazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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